[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
CAS No.: 1774897-17-4
Cat. No.: VC3019643
Molecular Formula: C8H15ClN4O
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1774897-17-4 |
|---|---|
| Molecular Formula | C8H15ClN4O |
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | [1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H14N4O.ClH/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7;/h5,7,9,13H,1-4,6H2;1H |
| Standard InChI Key | QCPMTHXTKALMKP-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CN2C=C(N=N2)CO.Cl |
| Canonical SMILES | C1CC(NC1)CN2C=C(N=N2)CO.Cl |
Introduction
Chemical Properties and Structure
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS No.: 1774897-17-4) is characterized by a five-membered heterocyclic structure containing three nitrogen atoms (triazole ring), with a pyrrolidine ring connected to the triazole moiety via a methylene bridge, and a hydroxymethyl group (-CH2OH) attached to the triazole ring at the 4-position . The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to its free base form.
The key chemical and physical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1774897-17-4 |
| Molecular Formula | C8H15ClN4O |
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | [1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methanol;hydrochloride |
| InChI | InChI=1S/C8H14N4O.ClH/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7;/h5,7,9,13H,1-4,6H2;1H |
| InChIKey | QCPMTHXTKALMKP-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CN2C=C(N=N2)CO.Cl |
| Appearance | Brown solid |
| Storage Conditions | Sealed in dry container, 2-8°C |
The molecular structure contains several key functional groups that contribute to its chemical reactivity and potential biological activities. The triazole ring is a common pharmacophore in medicinal chemistry, while the pyrrolidine ring provides a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The hydroxymethyl group introduces additional hydrogen bonding capabilities and may serve as a site for further functionalization.
Structural Characteristics
The triazole portion of the molecule consists of a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This aromatic system is electron-rich and provides multiple hydrogen bond acceptor sites. The pyrrolidine ring is connected to the N1 position of the triazole via a methylene bridge, creating a flexible linkage between these two ring systems. The hydroxymethyl group at the C4 position of the triazole introduces an additional functional group that may participate in hydrogen bonding interactions and serve as a potential site for further chemical modifications .
Physical Properties
As a hydrochloride salt, this compound typically exists as a solid at room temperature. The salt formation enhances water solubility compared to the free base form, which is an important consideration for potential biological testing and pharmaceutical applications. The compound has been described as a brown solid in some commercial sources .
Synthesis Methods
The synthesis of [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful and selective method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is a classic example of "click chemistry," characterized by high yields, minimal byproducts, and mild reaction conditions.
General Synthetic Approach
The typical synthetic route involves the following key steps:
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Preparation of a pyrrolidine derivative functionalized with an azide group
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Reaction of this azide with a terminal alkyne containing a hydroxymethyl group
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Copper-catalyzed cycloaddition to form the 1,4-disubstituted 1,2,3-triazole
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Formation of the hydrochloride salt
The copper catalyst plays a crucial role in controlling the regioselectivity of the cycloaddition, ensuring preferential formation of the 1,4-disubstituted triazole over the 1,5-disubstituted isomer .
Specific Reaction Conditions
Based on similar triazole syntheses described in the literature, a typical procedure might involve:
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Mixing the azide-functionalized pyrrolidine derivative with propargyl alcohol in a suitable solvent system (often a mixture of water with methanol, tetrahydrofuran, or dichloromethane)
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Adding a copper(I) catalyst such as copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate as a reducing agent
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Stirring at room temperature until reaction completion (typically monitored by TLC)
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Workup and purification
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Treatment with hydrogen chloride to form the hydrochloride salt
The copper catalyst can be used in various forms, including as a copper-iodide-doped neutral alumina catalyst, which offers the advantage of being reusable and environmentally friendly .
Alternative Synthesis Methods
Recent advances in click chemistry have led to the development of alternative catalytic systems and reaction conditions. For example, copper on charcoal (Cu/C) has been employed as a heterogeneous catalyst for CuAAC reactions, offering easier separation and potential reuse. Microwave-assisted synthesis has also been reported for similar triazole compounds, providing shorter reaction times and sometimes higher yields .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride. Various spectroscopic and chromatographic techniques can be employed for this purpose.
Infrared (IR) Spectroscopy
Key IR absorption bands for this compound would likely include:
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O-H stretching from the hydroxyl group (approximately 3200-3600 cm-1)
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C-H stretching vibrations from the methylene and pyrrolidine groups (approximately 2800-3000 cm-1)
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C=N and N=N stretching from the triazole ring (approximately 1500-1700 cm-1)
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C-O stretching from the hydroxymethyl group (approximately 1000-1200 cm-1)
Mass Spectrometry
Mass spectrometric analysis would likely show the molecular ion peak corresponding to the free base (M-HCl, m/z = 182) and fragment ions resulting from cleavage at various positions within the molecule. High-resolution mass spectrometry would provide confirmation of the molecular formula.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for purity assessment and identity confirmation of synthetic compounds like [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride. If the compound contains a stereogenic center, chiral HPLC could be employed to assess enantiomeric purity, similar to analyses performed for related triazole compounds .
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural information, including bond lengths, bond angles, and absolute configuration if stereogenic centers are present. This technique requires suitable crystals, which might be obtained through careful recrystallization procedures.
Current Research and Future Directions
Current Research Applications
While specific research focused exclusively on [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is limited in the available literature, related 1,2,3-triazole compounds are being investigated in several areas:
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As components in multifunctional drug candidates, such as the dual-stage antimalarial agents described in some publications
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As enzyme inhibitors, including against targets like sphingosine kinase and tyrosyl-DNA phosphodiesterase 1 (TDP1)
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As building blocks in the synthesis of more complex bioactive molecules
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As components in drug delivery systems and bioconjugates
Synthetic Methodology Advances
Recent advances in the synthesis of triazole compounds that could be applicable to [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride include:
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Development of more efficient and reusable catalytic systems for CuAAC reactions
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Exploration of green chemistry approaches, including solvent-free conditions and microwave assistance
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One-pot, multi-component reactions that reduce purification steps
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Stereoselective synthesis methods for creating chiral triazole derivatives
Future Research Opportunities
Several promising directions for future research involving [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride include:
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Systematic evaluation of its biological activities, particularly antimicrobial and anticancer properties
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Structure-activity relationship studies through synthesis and testing of structural analogs
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Investigation of its potential as a building block for more complex bioactive molecules
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Exploration of applications in material science, such as in coordination chemistry or polymer science
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Development of more efficient synthetic routes, particularly those employing green chemistry principles
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